molecular formula C21H25N2O+ B163522 2-Benzylamino-4-methyl-7-diethylaminobenzopyrylium monotetrafluoroborate CAS No. 125419-41-2

2-Benzylamino-4-methyl-7-diethylaminobenzopyrylium monotetrafluoroborate

Cat. No. B163522
CAS RN: 125419-41-2
M. Wt: 321.4 g/mol
InChI Key: DFYFAKGTYMAJEQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylamino-4-methyl-7-diethylaminobenzopyrylium monotetrafluoroborate, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. BAPTA is a calcium chelator that binds to calcium ions and prevents their interaction with other molecules. This property of BAPTA has led to its extensive use in the study of calcium signaling and its role in various biological processes.

Mechanism of Action

BAPTA binds to calcium ions and prevents their interaction with other molecules. This property of BAPTA allows researchers to selectively chelate calcium ions and study the effects of calcium signaling on various biological processes.
Biochemical and Physiological Effects:
BAPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit muscle contraction, reduce neurotransmitter release, and affect gene expression. BAPTA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BAPTA in lab experiments is its ability to selectively chelate calcium ions and study the effects of calcium signaling on various biological processes. However, BAPTA has limitations in that it can also chelate other metal ions and may have off-target effects.

Future Directions

There are many future directions for research involving BAPTA. One area of research is the development of more selective calcium chelators that can target specific calcium channels or subtypes. Another area of research is the use of BAPTA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, BAPTA may have applications in the field of regenerative medicine, where it could be used to control calcium signaling and promote tissue regeneration.

Synthesis Methods

BAPTA can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-methyl-7-diethylaminocoumarin with benzylamine in the presence of a catalyst. The resulting product is then treated with tetrafluoroboric acid to form BAPTA.

Scientific Research Applications

BAPTA is widely used in scientific research to study the role of calcium signaling in various biological processes. Calcium signaling is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. BAPTA is used to selectively chelate calcium ions and study the effects of calcium signaling on these processes.

properties

CAS RN

125419-41-2

Molecular Formula

C21H25N2O+

Molecular Weight

321.4 g/mol

IUPAC Name

benzyl-[7-(diethylamino)-4-methylchromen-2-ylidene]azanium

InChI

InChI=1S/C21H24N2O/c1-4-23(5-2)18-11-12-19-16(3)13-21(24-20(19)14-18)22-15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3/p+1

InChI Key

DFYFAKGTYMAJEQ-UHFFFAOYSA-O

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=[NH+]CC3=CC=CC=C3)O2)C

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=[NH+]CC3=CC=CC=C3)O2)C

synonyms

2-BDBP
2-BDBP-BF4
2-benzylamino-4-methyl-7-diethylaminobenzopyrylium
2-benzylamino-4-methyl-7-diethylaminobenzopyrylium monotetrafluoroborate

Origin of Product

United States

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